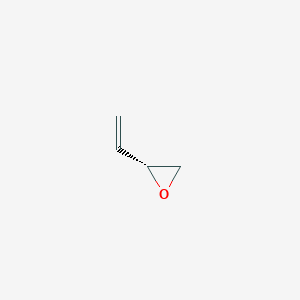

(R)-2-Vinyloxirane

Description

The exact mass of the compound (R)-2-Vinyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2-Vinyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Vinyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-ethenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBYFVGCMPJVJX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426456 | |

| Record name | (R)-2-Vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62249-81-4 | |

| Record name | (2R)-2-Ethenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62249-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (R)-2-Vinyloxirane: Synthesis, Properties, and Applications in Drug Development

Introduction: The Significance of (R)-2-Vinyloxirane in Chiral Synthesis

(R)-2-Vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structure, featuring a strained epoxide ring directly attached to a vinyl group, provides two distinct and reactive functional handles. This duality allows for a wide array of stereocontrolled transformations, making it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules. Particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety, the demand for such chiral synthons is ever-present. This guide provides an in-depth exploration of (R)-2-Vinyloxirane, from its fundamental properties and synthesis to its diverse reactivity and applications in the development of therapeutic agents.

The CAS number for (R)-2-Vinyloxirane is 62249-81-4 .[1]

Physicochemical Properties of (R)-2-Vinyloxirane

A comprehensive understanding of the physical and chemical properties of (R)-2-Vinyloxirane is paramount for its safe handling, storage, and effective use in synthesis. It is a colorless liquid under standard conditions.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62249-81-4 | [1] |

| Molecular Formula | C₄H₆O | [1] |

| Molecular Weight | 70.09 g/mol | [1] |

| Boiling Point | 66 °C (lit.) | |

| Density | 0.870 g/mL at 20 °C (lit.) | |

| Refractive Index (n20/D) | 1.417 (lit.) | |

| Specific Rotation ([α]20/D) | -21.0±1°, c = 1% in pentane (lit.) | |

| Flash Point | -50 °C (-58 °F) - closed cup | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in ethanol, ethyl ether, benzene, and other organic solvents. | [3] |

Synthesis of (R)-2-Vinyloxirane: The Jacobsen-Katsuki Epoxidation

The enantioselective synthesis of (R)-2-Vinyloxirane is most effectively achieved through the asymmetric epoxidation of 1,3-butadiene. The Jacobsen-Katsuki epoxidation, a Nobel Prize-winning methodology, stands out as a robust and highly selective method for this transformation.[4][5][6] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom to the olefin in a stereocontrolled manner.

The choice of the (R,R)-enantiomer of the Jacobsen catalyst is crucial for obtaining the (R)-enantiomer of the vinyloxirane. The mechanism, while not fully elucidated, is believed to involve a manganese(V)-oxo intermediate that transfers the oxygen atom to the alkene.[6] The chiral environment created by the salen ligand dictates the facial selectivity of the epoxidation, leading to a high enantiomeric excess of the desired product.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1,3-Butadiene

This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation and should be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

1,3-Butadiene (condensed and freshly distilled before use)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Buffered bleach (commercial bleach adjusted to pH ~11.3 with NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Catalyst Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in anhydrous dichloromethane.

-

Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. Carefully condense a known amount of 1,3-butadiene into the reaction flask.

-

Oxidant Addition: While stirring vigorously, add the buffered bleach solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The two-phase mixture should be stirred vigorously to ensure efficient mixing.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer with saturated aqueous NaCl solution, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford pure (R)-2-Vinyloxirane.

Causality and Self-Validation: The use of a buffered bleach solution is critical to maintain an optimal pH for the catalytic cycle and prevent catalyst degradation. Vigorous stirring is necessary to overcome the phase-transfer limitations of the biphasic system. The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis to validate the stereoselectivity of the synthesis.

Caption: Workflow for the synthesis of (R)-2-Vinyloxirane.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of (R)-2-Vinyloxirane stems from the orthogonal reactivity of its epoxide and vinyl moieties. The strained epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products, while the vinyl group can participate in a range of addition and cycloaddition reactions.

Nucleophilic Ring-Opening Reactions

The ring-opening of the epoxide is a cornerstone of its synthetic utility. Under basic or neutral conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered terminal carbon. This regioselectivity provides access to a wide range of chiral 1,2-disubstituted building blocks.

-

With Amines: Reaction with primary or secondary amines yields chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals, including beta-blockers.[7]

-

With Organometallic Reagents: Organocuprates (Gilman reagents) are particularly effective for Sₙ2' additions, where the nucleophile adds to the vinyl group with concomitant opening of the epoxide ring, leading to the formation of chiral allylic alcohols.[8][9] This reaction provides a powerful tool for the construction of complex stereogenic centers.

-

With Other Nucleophiles: A variety of other nucleophiles, including azides, cyanides, and thiols, can be employed to introduce diverse functionalities with high stereocontrol.

Caption: Nucleophilic ring-opening of (R)-2-Vinyloxirane.

Reactions of the Vinyl Group

The vinyl group of (R)-2-Vinyloxirane can undergo a variety of transformations, including:

-

Cycloaddition Reactions: It can act as a dienophile in Diels-Alder reactions or participate in [3+2] and [5+2] cycloadditions, providing access to complex cyclic and bicyclic systems.[10][11][12]

-

Palladium-Catalyzed Reactions: The vinyl epoxide motif is a versatile substrate in palladium-catalyzed reactions, leading to a diverse range of products.[13][14]

Applications in Drug Development

The ability to introduce stereocenters with high fidelity makes (R)-2-Vinyloxirane a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of Antiviral Agents

Chiral epoxides are crucial intermediates in the synthesis of various antiviral drugs.[15][16][17] The ring-opening of (R)-2-Vinyloxirane with appropriate nucleophiles can provide key chiral fragments for the construction of complex antiviral agents, such as certain protease inhibitors used in the treatment of HIV.

Synthesis of Beta-Blockers

Many beta-blockers, used to manage cardiovascular diseases, are chiral β-amino alcohols. The synthesis of these drugs often involves the ring-opening of a chiral epoxide with an appropriate amine. (R)-2-Vinyloxirane can serve as a precursor to chiral synthons used in the preparation of some beta-blockers.[18]

Case Study: Precursor to Rivastigmine and Pilocarpine Analogues

(R)-2-Vinyloxirane and its derivatives are valuable starting materials for the synthesis of various natural products and pharmaceuticals. For instance, chiral building blocks derived from vinyloxiranes can be envisioned as key intermediates in the synthesis of complex molecules like the Alzheimer's drug Rivastigmine and the glaucoma medication Pilocarpine.[19][20][21][22][23][24][25] The stereocenter introduced by the chiral epoxide is often crucial for the biological activity of these drugs.

Safety and Handling

(R)-2-Vinyloxirane is a highly flammable and reactive compound that requires careful handling.[3]

-

Hazards: It is a flammable liquid and vapor.[3] It can be an irritant to the skin, eyes, and respiratory system.[2] Due to its strained epoxide ring, it can undergo exothermic polymerization, especially in the presence of catalysts or heat.[2]

-

Personal Protective Equipment (PPE): Always handle (R)-2-Vinyloxirane in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., type ABEK respirator filter), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage is at 2-8°C. It should be stored under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation.

-

Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

Conclusion

(R)-2-Vinyloxirane is a powerful and versatile chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its dual functionality allows for a wide range of stereocontrolled transformations, enabling the efficient construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the laboratory and in industrial applications. As the demand for enantiopure drugs continues to grow, the importance of chiral synthons like (R)-2-Vinyloxirane will undoubtedly increase.

References

-

[3+2]‐Cycloaddition of R)‐2‐vinyloxirane with cycloaliphatic thiocarbonyls. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reaction of Thioketones with (R)-2-Vinyloxirane: Regio- and Stereoselective Formation of (S)-4-Vinyl-1,3-oxathiolanes | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Jacobsen epoxidation - OpenOChem Learn. (n.d.). Retrieved January 21, 2026, from [Link]

-

Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Rh‐catalyzed intramolecular [5+2] cycloaddition of vinyloxiranes with diynes. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes†. (n.d.). Retrieved January 21, 2026, from [Link]

-

Practical Catalytic Asymmetric Epoxidations. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis - JOCPR. (n.d.). Retrieved January 21, 2026, from [Link]

-

Jacobsen epoxidation - Wikipedia. (2023, December 2). Wikipedia. [Link]

-

Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst - Semantic Scholar. (2012, March 23). Semantic Scholar. [Link]

-

Concise Synthesis of Both Enantiomers of Pilocarpine - PMC. (2021, June 16). National Center for Biotechnology Information. [Link]

-

Novel Convenient Synthesis of Rivastigmine - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst - Matthew Andres Moreno. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles - PubMed. (2025, November 28). National Center for Biotechnology Information. [Link]

-

Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

SN2' Additions of organocopper reagents to vinyloxiranes | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

- US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents. (n.d.).

-

Synthesis of rivastigmine analogues 9–11. a Synthesis of 9 and 11. Reagents and conditions - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis Routes to anti-HIV Drugs | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Gilman Reagents (Organocuprates): What They're Used For. (2016, February 5). Master Organic Chemistry. [Link]

-

Synthesis and Anti-HIV Profile of a Novel Tetrahydroindazolylbenzamide Derivative Obtained by Oxazolone Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Novel Rivastigmine Analogs, Remedies for Neurodegenerative Disease - YouTube. (2022, September 13). YouTube. [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Retrieved January 21, 2026, from [Link]

-

Pilocarpine | C11H16N2O2 | CID 5910 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Pilocarpine and related alkaloids in Pilocarpus Vahl (Rutaceae) - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and anti-HIV activity of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

-

Important Synthesis of Antiviral Drugs | PPTX. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 930-22-3: Vinyloxirane | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, anti-HIV activity, and molecular mechanism of drug resistance of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. PILOCARPINE synthesis - chemicalbook [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-2-Vinyloxirane: A Chiral Synthon for Advanced Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Vinyloxirane, a versatile and highly reactive chiral building block, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural motif, combining a strained epoxide ring with a vinyl group, provides a gateway to a diverse array of complex molecular architectures with high stereochemical control. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of (R)-2-vinyloxirane, detailing its fundamental properties, enantioselective synthesis, key reaction pathways with mechanistic insights, and its pivotal role in the synthesis of high-value pharmaceutical agents.

Core Molecular Attributes

(R)-2-Vinyloxirane, also known as (R)-3,4-epoxy-1-butene, is a chiral epoxide with the following fundamental properties:

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molecular Weight | 70.09 g/mol |

| CAS Number | 62249-81-4 |

| Appearance | Colorless liquid |

| Boiling Point | ~66 °C |

| Density | ~0.870 g/mL at 20 °C |

The presence of both a reactive epoxide and a versatile vinyl functional group within a single chiral molecule makes (R)-2-vinyloxirane a powerful tool for introducing stereocenters and enabling a wide range of subsequent chemical transformations.

Enantioselective Synthesis of (R)-2-Vinyloxirane

The asymmetric epoxidation of 1,3-butadiene is the most direct route to enantiomerically enriched vinyloxirane. Among the various methods, the Jacobsen-Katsuki epoxidation has proven to be a highly effective and widely adopted strategy.[1]

Jacobsen-Katsuki Epoxidation: A Protocol for (R)-2-Vinyloxirane

This protocol outlines the enantioselective epoxidation of 1,3-butadiene to (R)-2-vinyloxirane using a chiral manganese-salen catalyst. The causality behind this experimental choice lies in the catalyst's ability to create a chiral environment around the manganese center, which directs the oxygen atom transfer to one face of the olefin, resulting in a high degree of enantioselectivity.[2]

Experimental Protocol:

-

Catalyst Preparation: In a round-bottom flask, the chiral salen ligand, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, is dissolved in an appropriate solvent such as dichloromethane.

-

Complexation: Manganese(II) acetate is added to the solution, and the mixture is stirred at room temperature to form the Mn(II)-salen complex.

-

Oxidation: The resulting Mn(II) complex is oxidized to the active Mn(III) catalyst by exposure to air. The solvent is then removed under reduced pressure.

-

Epoxidation Reaction: The Mn(III)-salen catalyst is dissolved in a suitable solvent system, often a mixture of dichloromethane and a buffer solution.

-

Substrate Addition: The reaction vessel is cooled, and 1,3-butadiene is introduced into the reaction mixture.

-

Oxidant Addition: A terminal oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture while maintaining a low temperature. The slow addition is crucial to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is purified by distillation or column chromatography to yield enantiomerically enriched (R)-2-vinyloxirane.

Caption: Jacobsen-Katsuki epoxidation of 1,3-butadiene.

Key Reactions and Mechanistic Insights

The synthetic utility of (R)-2-vinyloxirane stems from its diverse reactivity, primarily centered around the ring-opening of the epoxide and transformations involving the vinyl group.

Nucleophilic Ring-Opening Reactions

The epoxide ring of (R)-2-vinyloxirane is susceptible to attack by a wide range of nucleophiles. These reactions are typically highly regioselective and stereospecific, proceeding via an S(_N)2 mechanism.[3]

Regioselectivity: In the absence of a catalyst, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide (C4). However, the regioselectivity can be influenced by the choice of catalyst and reaction conditions.[4][5]

Stereochemistry: The S(_N)2 attack results in an inversion of configuration at the stereocenter, leading to the formation of a new stereocenter with a defined configuration.

Synthesis of Chiral Amino Alcohols: A particularly valuable application of this reaction is the synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals.[6][7] The reaction of (R)-2-vinyloxirane with an amine nucleophile yields a chiral amino alcohol.[3]

Caption: Nucleophilic ring-opening of (R)-2-vinyloxirane.

Palladium-Catalyzed Reactions

The vinyl group in (R)-2-vinyloxirane can participate in a variety of palladium-catalyzed cross-coupling and cycloaddition reactions. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA reactions of vinyloxiranes with soft nucleophiles are well-established for the construction of chiral molecules.[8][9] The reaction proceeds through a π-allylpalladium intermediate, and the stereochemical outcome is influenced by the chiral ligands employed.[10]

Caption: Palladium-catalyzed asymmetric allylic alkylation.

Applications in Drug Development

The ability to introduce stereocenters with high control makes (R)-2-vinyloxirane a valuable starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-blocker for the treatment of hypertension and other cardiovascular conditions. A common synthetic route involves the regioselective ring-opening of a chiral epoxide with a nucleophile. While some routes utilize (R)-epichlorohydrin, a conceptually similar approach can be envisioned starting from (R)-2-vinyloxirane, which would then require subsequent modification of the vinyl group. A more direct application involves the synthesis of related beta-blockers where the vinyl moiety is a desired structural feature.[11][12]

Synthesis of an Intermediate for Indinavir

Indinavir is an HIV protease inhibitor used in the treatment of HIV/AIDS.[13] The synthesis of a key chiral piperazine intermediate for Indinavir can be achieved through a pathway that utilizes a chiral epoxide synthon.[14][15] While the original synthesis may have used a different epoxide, the principles of stereoselective ring-opening are directly applicable, and (R)-2-vinyloxirane serves as an exemplary chiral building block for constructing such complex molecules.[13]

Safety and Handling

(R)-2-Vinyloxirane, like other epoxides, is a reactive and potentially hazardous chemical. Proper handling and safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(R)-2-Vinyloxirane stands as a testament to the power of chiral building blocks in modern organic synthesis. Its unique combination of reactivity and stereochemistry provides a reliable and versatile platform for the construction of complex, enantiomerically pure molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of this pivotal synthon is indispensable for the innovation of next-generation therapeutics.

References

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

-

Jacobsen, E. N. (2003). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

-

Askin, D., Wallace, M. A., Vacca, J. P., Reamer, R. A., Volante, R. P., & Shinkai, I. (1992). A new, general method for the synthesis of 2-substituted piperazines. The Journal of Organic Chemistry, 57(10), 2771–2773. [Link]

-

Li, D., Zhang, Y., & Wang, J. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(18), 2755-2758. [Link]

-

Al-Ghorbani, M., & Al-Farah, Z. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-7. [Link]

-

Reddy, L. H., & Corey, E. J. (2006). A simple and effective new method for the synthesis of chiral 1,2-amino alcohols. Organic Letters, 8(17), 3793–3795. [Link]

-

Trost, B. M., & Toste, F. D. (2000). Palladium-Catalyzed Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. Journal of the American Chemical Society, 122(47), 11557–11558. [Link]

-

Lokhande, M. N., Chopade, M. U., Bhangare, D. N., & Nikalje, M. D. (2013). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. Journal of the Brazilian Chemical Society, 24(3), 406-409. [Link]

-

Epoxy Resin Safety. (n.d.). Sea-Line. [Link]

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2014). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 114(18), 9153–9196. [Link]

-

Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 1-5. [Link]

-

Pellissier, H. (2007). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 107(12), 5917–5960. [Link]

-

Moura, R. G., de Souza, R. O., & de Souza, M. C. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. [Link]

-

H-B Instrument. (2014). Safety Data Sheet: Epoxy Resin. [Link]

-

Dong, L., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

-

Trost, B. M., & Bunt, R. C. (1994). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Journal of the American Chemical Society, 116(9), 4089–4090. [Link]

- CN104961642A - Novel propranolol synthesis method. (2015).

-

Wikipedia. (n.d.). Jacobsen epoxidation. [Link]

-

Buckland, B. C., et al. (1999). Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN. Metabolic engineering, 1(1), 63–74. [Link]

-

Wuyts, K., et al. (2020). Drugs containing chiral γ‐amino alcohol units and methods for their enantioselective synthesis. Chemistry–A European Journal, 26(50), 11415-11433. [Link]

-

Union Carbide. (2000). Cycloaliphatic Epoxide Resin ERL-4221 Material Safety Data Sheet. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-348. [Link]

-

Rajput, J. D., & Haswani, R. M. (2013). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry, 29(2), 637-642. [Link]

-

Rossen, K. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA International Journal for Chemistry, 51(6), 308-310. [Link]

-

Horii, F., et al. (1998). Solid-State 13C and 1H NMR Analyses of Hydrogen Bonding and the Conformation of Poly(vinyl alcohol). Annual Report of the Research Institute for Chemical Fibers, Japan, 55, 41-42. [Link]

-

Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12(50), 32119-32128. [Link]

-

Lee, M., Lamb, J. R., Sanford, M. J., LaPointe, A. M., & Coates, G. W. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Communications, 54(85), 12054-12057. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses, Coll. Vol. 10, p.96 (2004); Vol. 75, p.1 (1998). [Link]

-

Wu, G., et al. (1994). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of medicinal chemistry, 37(11), 1673–1682. [Link]

Sources

- 1. digitalcommons.ncf.edu [digitalcommons.ncf.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols (2020) | Dong Li | 25 Citations [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5981759A - Process for indinavir intermediate - Google Patents [patents.google.com]

- 15. repositorio.usp.br [repositorio.usp.br]

- 16. belart.com [belart.com]

- 17. sea-line.eu [sea-line.eu]

The Advent and Evolution of Vinyloxiranes: A Technical Guide to Their Discovery and Enduring Synthetic Utility

Abstract

Vinyloxiranes, a class of strained heterocycles possessing both an epoxide and a vinyl group, have carved a unique and indispensable niche in the landscape of organic synthesis. Their inherent reactivity, stemming from the juxtaposition of these two functional groups, has made them versatile building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of vinyloxirane chemistry. It traces the journey from the early epoxidation of conjugated dienes to the advent of sophisticated stereoselective synthetic methodologies. Furthermore, this guide delves into the rich and varied reactivity of vinyloxiranes, exploring their participation in rearrangements, nucleophilic additions, and transition-metal-catalyzed transformations that have become cornerstones of modern synthetic strategy. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, field-proven understanding of the causality behind experimental choices and the logical evolution of this fascinating class of compounds.

The Genesis of a Reactive Intermediate: From Butadiene to the First Vinyloxiranes

The story of vinyloxiranes is intrinsically linked to the discovery and industrial availability of conjugated dienes, the most fundamental of which is 1,3-butadiene. The isolation of butadiene was first reported in 1863 by French chemist E. Caventou from the pyrolysis of amyl alcohol.[1] Its structure was later identified in 1886 by Henry Edward Armstrong.[2] The early 20th century witnessed the burgeoning of the polymer industry, with Russian chemist Sergei Lebedev's polymerization of butadiene in 1910 marking a pivotal moment.[1] This industrial focus on butadiene laid the groundwork for the exploration of its chemical reactivity, including its oxidation.

While a definitive first synthesis of a simple vinyloxirane, such as butadiene monoxide (2-vinyloxirane), is not prominently documented as a singular breakthrough, its discovery was an inevitable consequence of the development of general epoxidation methods. The Prilezhaev reaction , reported by Nikolai Prilezhaev in 1909, described the reaction of alkenes with peroxy acids to form epoxides.[3] It is highly probable that the application of this methodology to conjugated dienes like 1,3-butadiene marked the first synthesis of vinyloxiranes. The direct oxidation of butadiene to form 3,4-epoxy-1-butene is a known industrial process.[2]

The Evolution of Synthetic Methodologies

The initial syntheses of vinyloxiranes, likely achieved through non-selective epoxidation of dienes, paved the way for the development of more refined and controlled synthetic methods. The inherent value of vinyloxiranes as synthetic intermediates spurred chemists to devise strategies that could control stereochemistry and introduce a variety of substituents.

Classical Approaches to Vinyloxirane Synthesis

Several classical named reactions in organic chemistry proved to be applicable to the synthesis of vinyloxiranes:

-

The Darzens Glycidic Ester Condensation (1904): Discovered by Auguste Georges Darzens, this reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester.[4][5] While not initially conceived for vinyloxiranes, its application to α,β-unsaturated aldehydes and ketones provided a direct route to functionalized vinyloxiranes. The reaction proceeds through a halohydrin intermediate which then undergoes intramolecular cyclization.

-

The Corey-Chaykovsky Reaction (1961): Developed by E. J. Corey and Michael Chaykovsky, this reaction utilizes sulfur ylides to convert carbonyl compounds into epoxides.[3][6] The reaction of an α,β-unsaturated aldehyde or ketone with a sulfur ylide, such as dimethylsulfonium methylide, offers a mild and efficient method for the synthesis of vinyloxiranes.[2] This method is particularly valuable for its high diastereoselectivity in many cases.

Stereoselective Synthesis: The Modern Frontier

The demand for enantiomerically pure compounds in drug development and materials science propelled the development of stereoselective methods for vinyloxirane synthesis. A significant breakthrough in this area was the Sharpless asymmetric epoxidation , reported by K. Barry Sharpless in 1980.[7] This reaction utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester to achieve the enantioselective epoxidation of allylic alcohols. By preparing chiral allylic alcohols, this method provides access to enantioenriched vinyloxiranes.

| Method | Description | Year of Discovery/Application | Key Features |

| Prilezhaev Reaction | Epoxidation of an alkene using a peroxy acid. | 1909[3] | General method, often non-selective for dienes. |

| Darzens Reaction | Condensation of a carbonyl with an α-haloester. | 1904[4] | Forms α,β-epoxy esters, applicable to unsaturated carbonyls. |

| Corey-Chaykovsky Reaction | Reaction of a carbonyl with a sulfur ylide. | 1961[3] | Mild conditions, often good diastereoselectivity. |

| Sharpless Epoxidation | Titanium-catalyzed asymmetric epoxidation of allylic alcohols. | 1980[7] | Provides access to enantioenriched vinyloxiranes. |

Unraveling the Reactivity of Vinyloxiranes: A Playground for Synthetic Innovation

The synthetic utility of vinyloxiranes lies in their diverse reactivity, which can be broadly categorized into rearrangements, nucleophilic ring-opening reactions, and transition-metal-catalyzed transformations.

Rearrangements: Harnessing Ring Strain for Skeletal Reorganization

The inherent strain of the oxirane ring, coupled with the presence of the adjacent vinyl group, makes vinyloxiranes susceptible to a variety of synthetically useful rearrangements.

-

[1][1]-Sigmatropic Rearrangements (Cope and Claisen-type): Vinyloxiranes can undergo thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangements. For instance, the vinyl group can participate in a Cope-type rearrangement, leading to the formation of dihydrofurans. This transformation provides a powerful method for the synthesis of five-membered oxygen heterocycles.

Nucleophilic Ring-Opening: A Gateway to Diverse Functionality

The epoxide ring of vinyloxiranes is susceptible to nucleophilic attack, leading to the formation of highly functionalized allylic alcohols. The regioselectivity of this ring-opening is a key consideration and can often be controlled by the choice of nucleophile and reaction conditions. Both SN2 and SN2' pathways are possible, providing access to a range of regioisomers.

Palladium-Catalyzed Transformations: A Paradigm Shift in Vinyloxirane Chemistry

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field of organic synthesis, and vinyloxirane chemistry was no exception. The ability of palladium catalysts to activate the vinyloxirane moiety opened up a plethora of new synthetic possibilities.

The seminal work of chemists such as Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, laid the foundation for these transformations. Palladium(0) complexes can oxidatively add to the vinyloxirane, forming a π-allylpalladium intermediate. This intermediate can then react with a variety of nucleophiles in what is known as the Tsuji-Trost reaction , allowing for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the principles discussed, this section outlines a representative experimental protocol for the synthesis of a vinyloxirane and a subsequent palladium-catalyzed reaction.

Synthesis of (±)-2-Vinyloxirane (Butadiene Monoxide) via Epoxidation of 1,3-Butadiene

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety precautions.

Materials:

-

1,3-Butadiene (condensed and cooled to -78 °C)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of m-CPBA (1.1 equivalents) in anhydrous DCM is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath.

-

A solution of 1,3-butadiene (1.0 equivalent) in cold DCM (-78 °C) is added dropwise to the m-CPBA solution over a period of 30 minutes, maintaining the reaction temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous sodium sulfite solution to destroy any excess peroxide.

-

The mixture is then washed with a saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure at low temperature to afford (±)-2-vinyloxirane as a volatile liquid.

Palladium-Catalyzed Allylic Alkylation of (±)-2-Vinyloxirane

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety precautions.

Materials:

-

(±)-2-Vinyloxirane

-

Dimethyl malonate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, a solution of dimethyl malonate (1.2 equivalents) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes.

-

In a separate flask, Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) are dissolved in anhydrous THF.

-

The palladium catalyst solution is added to the solution of the sodium salt of dimethyl malonate.

-

A solution of (±)-2-vinyloxirane (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired allylic alkylation product.

Conclusion and Future Outlook

The journey of vinyloxiranes in organic chemistry, from their incidental formation in early oxidation studies to their current status as sophisticated building blocks, is a testament to the relentless pursuit of synthetic innovation. The historical development of their synthesis and the elucidation of their diverse reactivity have provided chemists with a powerful toolkit for the construction of complex molecules. The ongoing exploration of new catalytic systems, particularly in the realm of asymmetric catalysis, promises to further expand the synthetic utility of vinyloxiranes. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the rich and versatile chemistry of vinyloxiranes will undoubtedly continue to play a central role in shaping the future of organic synthesis.

References

-

He, J., Ling, J., & Chiu, P. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8037–8128. [Link]

-

Olofsson, B., & Somfai, P. (2006). Vinylepoxides in Organic Synthesis. In Aziridines and Epoxides in Organic Synthesis (pp. 315-347). Wiley-VCH. [Link]

-

Wikipedia. (n.d.). Butadiene. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Darzens reaction. Retrieved January 21, 2026, from [Link]

-

Zanardi, J., Lamazure, D., Minière, S., Reboul, V., & Metzner, P. (2002). First Enantioselective Synthesis of Vinyl Oxiranes from Aldehydes and Ylides Generated from Allyl Halides and Chiral Sulfides. The Journal of Organic Chemistry, 67(25), 9083–9086. [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved January 21, 2026, from [Link]

-

LookChem. (n.d.). Butadiene monoxide. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Prilezhaev reaction. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved January 21, 2026, from [Link]

-

L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. [Link]

-

Scentspiracy. (2025, April 7). Georges Darzens (1867–1954) – Organic Chemistry & Perfumery Pioneer. [Link]

-

Wikipedia. (n.d.). Darzens halogenation. Retrieved January 21, 2026, from [Link]

-

Singh, A., & Kumar, A. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(34), 23895-23916. [Link]

-

Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. [Link]

-

Wiley-VCH. (n.d.). "Butadiene," in: Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Kramp, F., & Paulson, S. E. (2000). Atmospheric oxidation of 1,3-butadiene: characterization of gas and aerosol reaction products and implications for PM2.5. Atmospheric Chemistry and Physics, 14(24), 13681-13704. [Link]

-

EPA. (1976). Investigation of Selected Potential Environmental Contaminants: Butadiene and its Oligomers: Final Report. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2011). Epoxidation of Butadiene with Hydrogen Peroxide Catalyzed by the Salts of Phosphotungstate Anions: Relation Between Catalytic Activity and Composition of Intermediate Peroxo Complexes. [Link]

Sources

- 1. Butadiene - Wikipedia [en.wikipedia.org]

- 2. ugr.es [ugr.es]

- 3. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of (R)-3,4-Epoxy-1-Butene

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3,4-Epoxy-1-butene

(R)-3,4-Epoxy-1-butene (R-EpB), a chiral vinyl epoxide, stands as a cornerstone building block in modern asymmetric synthesis. Its compact structure houses two distinct and highly reactive functional groups—an epoxide and a vinyl group—offering orthogonal handles for chemical manipulation. This unique combination makes it an invaluable precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[1][2] The molecule's utility is underscored by its role in preparing novel amino acids, dihydroxy-tetrahydrofuran species, and other chiral intermediates essential for drug discovery and development.[1] Given its significance, the development of efficient, scalable, and highly enantioselective methods for its synthesis is a critical objective for process chemists and medicinal chemists alike. This guide provides a comprehensive overview of the predominant strategies for achieving this, focusing on the underlying principles, practical execution, and comparative merits of each approach.

Chapter 1: A Strategic Overview of Synthetic Pathways

The synthesis of enantiopure (R)-EpB can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of method often depends on factors such as scale, required enantiopurity, cost, and available starting materials.

-

Direct Asymmetric Epoxidation of 1,3-Butadiene: This is the most atom-economical approach, directly converting the prochiral diene into the desired chiral epoxide. Its success hinges on a highly effective chiral catalyst capable of differentiating between the enantiotopic double bonds of butadiene.

-

Kinetic Resolution of Racemic 3,4-Epoxy-1-Butene: This strategy begins with a racemic mixture of the epoxide. A chiral catalyst then selectively reacts with one enantiomer (in this case, the (S)-enantiomer) at a much faster rate, leaving the desired (R)-enantiomer unreacted and thus enriched.[3]

-

Synthesis from Chiral Precursors: This "chiral pool" approach utilizes a readily available, enantiopure starting material which is then chemically transformed into (R)-EpB through a series of stereocontrolled reactions.

The following diagram illustrates these divergent and convergent pathways.

Caption: High-level overview of synthetic routes to (R)-3,4-Epoxy-1-butene.

Chapter 2: Direct Asymmetric Epoxidation via Jacobsen-Katsuki Catalysis

The direct epoxidation of unfunctionalized olefins represents a significant challenge in asymmetric catalysis. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese(III)-salen complex, has emerged as a powerful solution.[4][5] This method is particularly well-suited for conjugated cis-olefins, making 1,3-butadiene a viable substrate.[6]

Mechanistic Rationale and Causality

The catalytic cycle begins with the oxidation of the Mn(III)-salen catalyst by a terminal oxidant, such as sodium hypochlorite (NaOCl, or bleach), to form a high-valent manganese(V)-oxo species.[5][6] This potent intermediate is the active epoxidizing agent.

The enantioselectivity of the reaction is governed by the C₂-symmetric chiral salen ligand, typically derived from (1R,2R)-1,2-diaminocyclohexane.[4][6] The bulky groups on the salicylaldehyde portion of the ligand (e.g., tert-butyl) create a chiral environment that directs the incoming olefin. For 1,3-butadiene, the catalyst favors a specific trajectory of approach to the Mn=O bond, leading to the preferential formation of one enantiomer of the epoxide. While the precise mechanism has been debated, evidence for many substrates points to a stepwise radical pathway, which can sometimes lead to mixtures of cis and trans products for other olefins.[7][8] However, for terminal olefins like butadiene, this is less of a concern.

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Jacobsen-Katsuki Epoxidation

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

-

Catalyst Preparation: The (R,R)-Jacobsen catalyst, [N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) chloride, is commercially available or can be synthesized.

-

Reaction Setup: To a stirred, buffered solution of 1,3-butadiene (condensed at low temperature) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a flask cooled to 0°C, add the (R,R)-Jacobsen catalyst (1-5 mol%).

-

Oxidant Addition: Add commercial bleach (NaOCl solution, buffered to pH ~11) dropwise to the vigorously stirred mixture over several hours. The reaction is biphasic, and efficient stirring is crucial. The addition of a phase-transfer catalyst or an axial ligand like pyridine N-oxide can improve rates and yields.[7]

-

Monitoring: Monitor the reaction progress by GC or TLC analysis.

-

Workup and Purification: Upon completion, separate the organic layer. Wash the organic phase with saturated aqueous Na₂SO₃, followed by brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield (R)-3,4-epoxy-1-butene.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral gas chromatography (chiral GC).

| Parameter | Typical Value | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost-effectiveness. |

| Temperature | 0°C to RT | Mild conditions are sufficient and prevent product degradation.[4] |

| Oxidant | NaOCl (Bleach) | Inexpensive and effective terminal oxidant.[5] |

| pH | ~11 | Buffered conditions prevent catalyst degradation and side reactions. |

| Enantiomeric Excess (ee) | >90% | Highly dependent on ligand structure and reaction conditions.[5] |

Chapter 3: Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[3] It relies on the differential reaction rates of two enantiomers with a chiral catalyst.[9] The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and others is exceptionally effective for terminal epoxides, including racemic 3,4-epoxy-1-butene.[3][10]

Principle of Operation

In the HKR of racemic 3,4-epoxy-1-butene, a chiral (salen)Co(III) complex is used as the catalyst.[7] In the presence of a stoichiometric amount of water (typically ~0.55 equivalents relative to the racemate), the catalyst selectively catalyzes the hydrolysis of one enantiomer—the (S)-epoxide—to the corresponding (S)-3-butene-1,2-diol. The (R)-epoxide reacts much more slowly.

The reaction is typically allowed to proceed to ~50% conversion. At this point, the (S)-enantiomer has been largely consumed, leaving the unreacted epoxide pool highly enriched in the desired (R)-enantiomer. The theoretical maximum yield for the resolved epoxide is 50%.[9]

Caption: Workflow for obtaining (R)-EpB via Hydrolytic Kinetic Resolution.

Experimental Protocol: Hydrolytic Kinetic Resolution

Disclaimer: This protocol is a representative example based on established literature.[7][11] All procedures should be performed by qualified personnel in a properly equipped chemical laboratory.

-

Reaction Setup: To a flask charged with racemic 3,4-epoxy-1-butene (1.0 equiv), add the chiral (R,R)-(salen)Co(III) catalyst (e.g., (R,R)-[N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]cobalt(III) acetate) at a loading of 0.2-0.5 mol%.

-

Water Addition: Cool the mixture to 0°C and add water (0.55 equiv) dropwise.

-

Reaction Progress: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by chiral GC to track the ee of the remaining epoxide and the overall conversion.

-

Workup and Purification: When the conversion reaches approximately 50-55%, the reaction is stopped. The desired (R)-3,4-epoxy-1-butene can be readily separated from the less volatile diol byproduct by fractional distillation under reduced pressure.

-

Analysis: The enantiomeric excess of the distilled epoxide is determined by chiral GC, which should be >99% ee.

| Parameter | Typical Value | Rationale |

| Catalyst Loading | 0.2-0.5 mol% | Low catalyst loading makes the process highly efficient and economical.[11] |

| Temperature | 0°C to RT | Mild conditions preserve the integrity of the epoxide. |

| H₂O Stoichiometry | ~0.55 equiv | Precisely controls the reaction to achieve ~50% conversion, maximizing yield and ee. |

| Conversion | ~50-55% | Stopping at this point provides the optimal balance between yield and enantiopurity. |

| Yield (Theoretical Max) | 50% | Inherent limitation of kinetic resolution.[3] |

| Enantiomeric Excess (ee) | >99% | The high selectivity of the catalyst allows for nearly perfect enantiomeric enrichment.[3] |

Chapter 4: Synthesis via the Sharpless Asymmetric Epoxidation

While the Sharpless Asymmetric Epoxidation cannot directly act on 1,3-butadiene, it is a cornerstone of asymmetric synthesis for creating chiral epoxy alcohols from allylic alcohols.[12][13][14] This methodology can be ingeniously applied to produce (R)-EpB through an indirect, multi-step sequence starting from a suitable precursor.

Strategic Application and Rationale

The core principle is to perform the key enantioselective epoxidation on an allylic alcohol precursor, which is then converted to the target molecule. A common strategy involves using but-3-en-1,2-diol as a precursor. One of the hydroxyl groups directs the epoxidation, and subsequent chemical manipulation yields the final product.

The Sharpless epoxidation utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OⁱPr)₄) and a chiral diethyl tartrate (DET).[13] The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation. For producing (R)-EpB, the appropriate tartrate ligand must be chosen to yield the correct stereochemistry in the epoxy alcohol intermediate. The oxidant is typically tert-butyl hydroperoxide (TBHP).[14]

Representative Synthetic Sequence

A plausible, though simplified, sequence is as follows:

-

Start with a precursor: For example, 4-vinyl-1,3-dioxolan-2-one can be hydrolyzed to but-3-ene-1,2-diol.[15]

-

Selective Protection/Activation: One of the hydroxyl groups is selectively protected or converted into a leaving group (e.g., a tosylate), yielding a chiral allylic alcohol or a derivative.

-

Sharpless Epoxidation: The allylic alcohol undergoes Sharpless Asymmetric Epoxidation to create a chiral epoxy alcohol with high enantioselectivity.

-

Final Transformation: The resulting epoxy alcohol is then converted to (R)-3,4-epoxy-1-butene. For instance, ring-closure of an intermediate like single-enantiomer 2-hydroxy-3-butenyl tosylate can yield the desired epoxide.[15]

This approach is more complex and less atom-economical than direct epoxidation or HKR but offers excellent control and leverages the well-established reliability of the Sharpless reaction.

| Parameter | Typical Value | Rationale |

| Catalyst System | Ti(OⁱPr)₄ / DET | A robust, well-understood, and highly selective catalyst system.[13] |

| Chiral Ligand | (+)-DET or (-)-DET | The choice of tartrate enantiomer predictably controls the product's absolute stereochemistry.[12] |

| Oxidant | TBHP | A common and effective oxygen source for this transformation.[14] |

| Substrate | Allylic Alcohol | The reaction is specifically designed for this class of substrates.[13] |

| Enantiomeric Excess (ee) | >95% | The Sharpless epoxidation is renowned for its high enantioselectivity.[16] |

Chapter 5: Industrial Perspective and Conclusion

While laboratory-scale synthesis often prioritizes elegance and absolute stereocontrol, industrial production introduces additional considerations of cost, safety, and throughput. The direct, gas-phase epoxidation of 1,3-butadiene over silver-based catalysts is a method used for large-scale production, though achieving high enantioselectivity in this process is challenging.[17][18][19] Eastman Chemical developed a continuous air oxidation process that made racemic EpB more economical, which serves as the starting point for resolution methods.[1][20]

For producing high-purity (R)-3,4-epoxy-1-butene, the Hydrolytic Kinetic Resolution (HKR) stands out as a particularly powerful and practical method. Its use of a low-cost resolving agent (water), extremely low catalyst loadings, and operational simplicity make it highly scalable and economically viable. The ability to achieve >99% ee with a straightforward distillation to separate the product from the byproduct is a significant process advantage.

References

- Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- The Preparation of Enantiomerically Pure 3,4-Epoxy-1-butene and 3-Butene-1,2-diol.

- Jacobsen epoxid

- Jacobsen epoxid

- Applications of Sharpless asymmetric epoxid

- Jacobsen-Katsuki Epoxid

- Kinetic resolution. Wikipedia.

- Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh.

- Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene. Karlsruher Institut für Technologie.

- Sharpless epoxid

- Non-Enzymatic Kinetic Resolutions. ETH Zurich, Bode Research Group.

- Sharpless Asymmetric Epoxid

- Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene (Presentation). Karlsruher Institut für Technologie.

- Sharpless Asymmetric Epoxidation Reaction. Myers, Chem 115, Harvard University.

- Jacobsen Katsuki Epoxid

- Preparation of 3,4-epoxy-1-butene.

- Eastman introduces 3,4-Epoxy 1-butene deriv

- 3,4-Epoxy-1-butene. Biosynth.

- Practical Considerations in Kinetic Resolution Reactions. University of Padua.

- Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv.

- Industrial Chemicals and Intermediates

Sources

- 1. Eastman introduces 3,4-Epoxy 1-butene derivatives [drugdiscoveryonline.com]

- 2. biosynth.com [biosynth.com]

- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. youtube.com [youtube.com]

- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 10. ethz.ch [ethz.ch]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. researchgate.net [researchgate.net]

- 16. moodle2.units.it [moodle2.units.it]

- 17. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 18. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 19. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]

- 20. juniperpublishers.com [juniperpublishers.com]

The Architect's Toolkit: A Technical Guide to Chiral Building Blocks in Synthesis

Abstract

The synthesis of enantiomerically pure compounds is a foundational pillar of modern chemistry, with profound implications across the pharmaceutical, agrochemical, and materials science sectors. The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is intrinsically linked to its biological function and material properties. This guide provides an in-depth technical exploration of chiral building blocks, detailing their strategic importance, methods of procurement, and their application in the construction of complex, stereochemically defined molecules. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Chirality Mandate in Drug Development

A vast number of pharmaceuticals are chiral molecules, existing as pairs of non-superimposable mirror images known as enantiomers.[1] These enantiomers can exhibit dramatically different pharmacological, metabolic, and toxicological profiles due to the chiral nature of their biological targets, such as enzymes and receptors.[2][3] This inherent enantioselectivity in biological systems means that one enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce severe adverse effects.[1][2]

The tragic case of thalidomide serves as a stark and enduring reminder of this principle. The (R)-enantiomer of thalidomide possessed the intended sedative properties, whereas the (S)-enantiomer was a potent teratogen, leading to devastating birth defects.[1] This and other examples spurred regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish stringent guidelines in 1992, mandating the characterization of each enantiomer in a chiral drug.[4][5]

Sourcing the Chiral Advantage: A Triad of Strategies

The ability to incorporate specific stereochemistry into a target molecule hinges on the availability of enantiomerically pure starting materials or the ability to generate chirality in a controlled manner. There are three principal strategies for obtaining chiral building blocks, each with its own set of advantages and limitations. The choice of strategy is a critical decision in the design of a synthetic route, influenced by factors such as the structure of the target molecule, cost, scalability, and the availability of starting materials.

The Chiral Pool: Nature's Endowment

The chiral pool refers to the vast collection of naturally occurring, enantiomerically pure compounds, such as amino acids, carbohydrates, terpenes, and alkaloids.[1] These readily available and often inexpensive molecules serve as versatile starting materials, providing a pre-defined stereochemical scaffold that can be elaborated into more complex targets.

Key Classes of Chiral Pool Building Blocks and Their Applications:

| Class | Examples | Applications in Synthesis |

| Amino Acids | L-Alanine, D-Phenylalanine, (S)-Proline | Synthesis of peptides, peptidomimetics, chiral auxiliaries, and organocatalysts. For instance, (S)-Proline is a widely used organocatalyst in asymmetric reactions. |

| Hydroxy Acids | (S)-Lactic acid, (R)-Mandelic acid | Precursors for chiral epoxides, esters, and lactones. |

| Carbohydrates | D-Glucose, D-Mannitol, (-)-Shikimic Acid | Provide a scaffold with multiple, pre-defined stereocenters for the synthesis of complex natural products. For example, (-)-shikimic acid is a key starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[5][6] |

| Terpenes | (+)-Camphor, (-)-Menthol | Serve as chiral auxiliaries and starting materials for natural product synthesis. |

Case Study: Chiral Pool Synthesis of (-)-Oseltamivir (Tamiflu®)

The industrial synthesis of the anti-influenza drug oseltamivir provides a compelling example of leveraging the chiral pool. The starting material, (-)-shikimic acid, is extracted from the seeds of the Chinese star anise.[7] This natural product possesses the requisite stereochemistry at three chiral centers, which are preserved and transformed through a multi-step synthesis to afford the final drug molecule.[6][8]

Caption: Chiral pool synthesis of Oseltamivir.

Resolution of Racemates: The Art of Separation

When a chiral compound is synthesized without stereochemical control, it is typically produced as a racemic mixture—an equal mixture of both enantiomers. Resolution is the process of separating these enantiomers. While this approach is often effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[9]

This classical resolution technique involves reacting a racemic acid or base with an enantiomerically pure resolving agent (a chiral base or acid, respectively). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[10] This difference in solubility allows for their separation by fractional crystallization.

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[11] One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution: Enzymes are highly enantioselective catalysts. Lipases, for example, are commonly used to resolve racemic alcohols and amines through selective acylation or hydrolysis.[9][12] The enzyme preferentially catalyzes the reaction of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

-

Reaction Setup: In a suitable flask, dissolve the racemic amine and an acylating agent (e.g., an ester) in an appropriate organic solvent.

-

Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CALB) to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product.

-

Termination: Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining starting material and the product.

-

Work-up and Separation: Separate the unreacted amine from the acylated product by extraction or chromatography. The acylated amine can then be deacylated to recover the other enantiomer.

Chemo-Catalytic Kinetic Resolution: The Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen catalyst, a chiral cobalt-salen complex, is highly effective for the hydrolytic kinetic resolution of terminal epoxides.[13] In the presence of water, the catalyst selectively promotes the ring-opening of one enantiomer of the epoxide, yielding a diol and leaving the unreacted epoxide in high enantiomeric excess.[14] This method is particularly valuable for the synthesis of chiral β-blockers.[3]

Caption: Principle of Jacobsen Hydrolytic Kinetic Resolution.

Chiral chromatography is a powerful separation technique that utilizes a chiral stationary phase (CSP).[15] The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for obtaining pure enantiomers.[15]

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis is the most elegant and efficient strategy for obtaining enantiomerically pure compounds, as it aims to create the desired stereocenter with high selectivity, theoretically allowing for a 100% yield of the target enantiomer.

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[16] It directs the stereochemical outcome of a subsequent reaction and is then removed to yield the enantiomerically enriched product. Evans auxiliaries, which are oxazolidinones, are widely used in asymmetric aldol, alkylation, and Diels-Alder reactions.[1][2]

Mechanism of Stereocontrol with an Evans Auxiliary in a Diels-Alder Reaction:

In a Lewis acid-promoted Diels-Alder reaction, the Evans auxiliary chelates to the Lewis acid, creating a rigid, sterically defined environment.[17] This conformation blocks one face of the dienophile, forcing the diene to approach from the less hindered face, thus leading to a highly diastereoselective cycloaddition.

Caption: Stereocontrol using an Evans chiral auxiliary.

A chiral catalyst is a substance that directs the stereochemical outcome of a reaction without being consumed in the process. This approach is highly atom-economical and is widely used in industrial settings.

Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, utilizes chiral ruthenium-phosphine catalysts for the enantioselective reduction of ketones and other unsaturated compounds.[18][19] This method is a cornerstone of modern asymmetric synthesis.

Experimental Protocol: Asymmetric Hydrogenation of a Ketone

-

Catalyst Preparation: In a glovebox, the chiral ruthenium precursor and the appropriate chiral phosphine ligand are dissolved in a degassed solvent to form the active catalyst.

-

Reaction: The ketone substrate is added to the catalyst solution in a high-pressure reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until completion.

-

Work-up: The solvent is removed, and the crude product is purified by chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC.

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation, another Nobel Prize-winning reaction, employs a titanium-tartrate complex to catalyze the enantioselective epoxidation of allylic alcohols.[20][21] This reaction is highly reliable and predictable, providing access to valuable chiral epoxy alcohol building blocks.[17]

Organocatalysis: In recent years, the use of small organic molecules as chiral catalysts (organocatalysis) has emerged as a powerful tool in asymmetric synthesis.[22][23] Proline and its derivatives are effective catalysts for a variety of transformations, including aldol and Mannich reactions.[24]

Industrial Scale-Up and Economic Considerations

The transition of a chiral synthesis from the laboratory to an industrial scale presents a unique set of challenges.[3] Factors such as the cost and availability of starting materials and catalysts, reaction efficiency, and the ease of product purification become paramount.

Comparison of Chiral Synthesis Strategies:

| Strategy | Advantages | Disadvantages |

| Chiral Pool | Readily available, often inexpensive starting materials. | Limited to the structural diversity of natural products. |

| Resolution | Applicable to a wide range of compounds. | Maximum 50% theoretical yield for the desired enantiomer; requires a resolving agent. |

| Asymmetric Synthesis | High theoretical yield (up to 100%); atom-economical (especially with catalysts). | Development of a highly selective catalyst can be challenging and expensive. |

A cost-benefit analysis is crucial in selecting the most appropriate synthetic strategy for a given target molecule.[25] For instance, while the enzyme cost can be a significant factor in enzymatic resolutions, the high selectivity and mild reaction conditions can offset this expense.[26]

Conclusion and Future Outlook